Nonanoic acid, 2-(2-propynyl)-
CAS No.: 178447-22-8
Cat. No.: VC19131361
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178447-22-8 |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 2-prop-2-ynylnonanoic acid |
| Standard InChI | InChI=1S/C12H20O2/c1-3-5-6-7-8-10-11(9-4-2)12(13)14/h2,11H,3,5-10H2,1H3,(H,13,14) |
| Standard InChI Key | KWGUKRIKZAZNQA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(CC#C)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Nonanoic acid, 2-(2-propynyl)- (IUPAC name: 2-propynylnonanoic acid) is a branched-chain carboxylic acid with the molecular formula C12H20O2. Its structure consists of a nine-carbon chain (nonanoic acid) substituted at the second carbon with a propynyl group, introducing a terminal alkyne moiety. This configuration imparts unique reactivity, particularly in click chemistry and polymer synthesis .
Key Structural Features:
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Parent chain: Nonanoic acid (CH3(CH2)7COOH).
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Substituent: Propynyl group (-C≡C-CH2-) at position 2.
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Functional groups: Carboxylic acid (-COOH) and alkyne (-C≡CH).
The propynyl group enhances the molecule’s ability to participate in Huisgen cycloaddition reactions, a cornerstone of modern bioorthogonal chemistry .
Synthesis and Chemical Properties
Synthetic Pathways
While no explicit synthesis route for nonanoic acid, 2-(2-propynyl)- is documented, analogous methods for propargyl-substituted fatty acids suggest plausible strategies:
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Alkyne Alkylation:
Reaction of sodium nonanoate with propargyl bromide (HC≡C-CH2Br) under basic conditions, followed by acid workup . -
Hydration of Alkynoates:
Hydrolysis of 2-propynyl nonanoate esters (e.g., allyl 2-propynylnonanoate) using aqueous acid or base .
Physicochemical Properties
Data extrapolated from structurally similar compounds (e.g., allyl nonanoate, 2-nonynoic acid esters) reveal the following trends :
The alkyne group reduces solubility in polar solvents compared to linear nonanoic acid but enhances compatibility with organic matrices .
Applications and Industrial Relevance
Polymer Chemistry
The terminal alkyne in 2-(2-propynyl)nonanoic acid enables covalent bonding via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity is exploited in:
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Surface functionalization: Grafting polymers onto nanoparticles or biomedical devices .
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Crosslinking agents: Enhancing mechanical properties in polyurethanes and epoxy resins .
Flavor and Fragrance Industry
Esters of nonanoic acid, including allyl and propenyl derivatives, are widely used as flavoring agents (e.g., cheese, waxy notes) . The propynyl variant may offer novel olfactory profiles due to its strained alkyne geometry.
Research Gaps and Future Directions
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